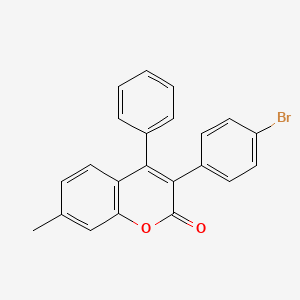
3-Bromo-4-chloro-5-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-fluorotoluene is a halogenated compound with a molecular weight of 223.47 and a molecular formula of C7H5BrClF . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and fluorine substituents, as well as a methyl group . The exact spatial configuration can be determined through techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of approximately 232.4°C at 760 mmHg and a predicted density of approximately 1.6 g/cm^3 . The refractive index is predicted to be 1.55 at 20°C .Scientific Research Applications
Density Functional Theory (DFT) Studies Optimized molecular structures and total energies of halogenated compounds similar to 3-Bromo-4-chloro-5-fluorotoluene have been studied using DFT, highlighting the impact of solvent effects on their chemical properties. A study investigated solvent effects on molecular structures such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, indicating the sensitivity of vibrational frequencies and chemical reactivities to solvent polarity changes. This research suggests that this compound could exhibit similar solvent-dependent properties, which are crucial for designing reaction conditions in chemical synthesis and understanding the compound's behavior in different environments (Bilkan, 2018).
Chemical Synthesis and Catalysis The compound has potential applications in chemical synthesis, such as its involvement in the Suzuki–Miyaura cross-coupling reactions. Research into the cross-coupling of 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine with (o-cyanophenyl)boronic ester under optimized conditions highlights the utility of this compound derivatives in synthesizing complex organic molecules. This work demonstrates the compound's role in creating intermediates for pharmaceutical synthesis, showcasing its importance in medicinal chemistry (Urawa et al., 2002).
Electrochemical Studies Electrochemical fluorination studies of halobenzenes, including derivatives similar to this compound, reveal insights into side reactions and product formation mechanisms during the fluorination process. These studies are vital for understanding the electrochemical behavior of halogenated compounds and optimizing conditions for the selective production of fluorinated derivatives. Such knowledge is crucial for developing new materials and chemicals with desired fluorination patterns for various applications, including pharmaceuticals and agrochemicals (Horio et al., 1996).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUYWBXBSNBFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2671322.png)
![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B2671325.png)
![N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)](/img/structure/B2671326.png)
![1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2671329.png)
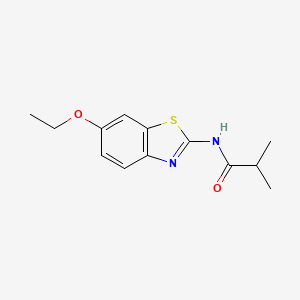
![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)
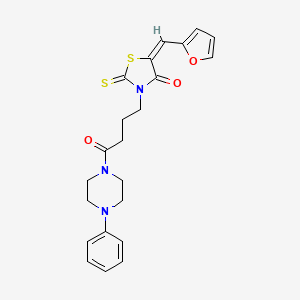
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2671333.png)
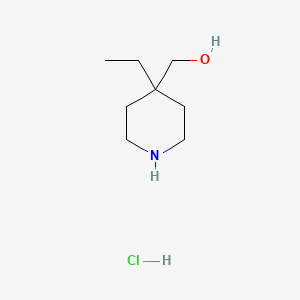

![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)
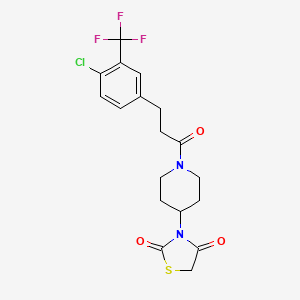
![2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2671342.png)
